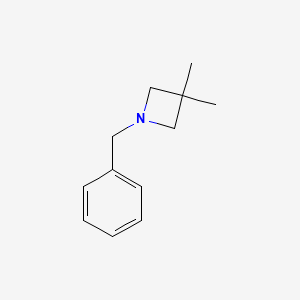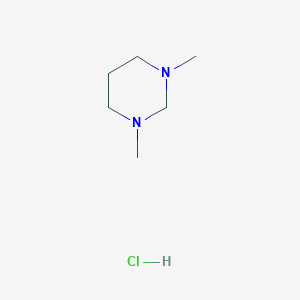
N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
A study highlighted the antimicrobial potential of quinoline derivatives, demonstrating that these compounds exhibit significant in vitro antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli and Staphylococcus aureus, among others. The research underlines the significance of quinoline structures in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer and Fluorescent Agent Applications
Quinoline derivatives have also been explored for their anticancer properties and fluorescence, offering potential as therapeutic agents and in diagnostic applications. One study synthesized hydroxyquinolinone derivatives and tested their cytotoxic activity against cancer and non-malignant cell lines, revealing promising data for both therapeutic and diagnostic purposes (Funk et al., 2015).
Chemical Synthesis and Mechanism Studies
Research into the synthesis mechanisms of quinoline derivatives provides insights into their chemical behaviors and reactions. For instance, the hydrolytic opening of the quinazoline ring in certain derivatives indicates a route for chemical modifications and understanding the stability of these compounds under different conditions (Shemchuk et al., 2010).
Drug Resistance and Efflux Transporter Studies
Some quinoline derivatives have been evaluated for their ability to reverse multidrug resistance (MDR), acting as potent inhibitors of efflux transporters like P-glycoprotein. This application is crucial in addressing chemotherapy resistance, a significant challenge in cancer treatment (Hyafil et al., 1993).
Drug Development and Pharmacological Applications
Quinoline carboxamide derivatives have been investigated for various pharmacological activities, including as CFTR potentiators for treating cystic fibrosis, showcasing the versatility of this chemical structure in contributing to new therapeutic approaches (Hadida et al., 2014).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-2-30-18-14-12-16(13-15-18)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)17-8-4-3-5-9-17/h3-15,27H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAWWDHPVIVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine](/img/structure/B2522450.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522451.png)

![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)



![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)



![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2522468.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2522472.png)
